molecular formula C7H3BrFNO B1446005 5-Bromo-2-fluoro-4-hydroxybenzonitrile CAS No. 1628508-69-9

5-Bromo-2-fluoro-4-hydroxybenzonitrile

Cat. No.: B1446005
CAS No.: 1628508-69-9
M. Wt: 216.01 g/mol
InChI Key: YESGAMVCLNWVKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-fluoro-4-hydroxybenzonitrile is a useful research compound. Its molecular formula is C7H3BrFNO and its molecular weight is 216.01 g/mol. The purity is usually 95%.
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Scientific Research Applications

Photodegradation and Environmental Impact

5-Bromo-2-fluoro-4-hydroxybenzonitrile, a halogenated aromatic nitrile, has been studied in the context of its photodegradation and environmental impact. Research by Kochany (1992) explored the photodegradation of bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) in the presence of carbonates, revealing the quenching effect of carbonate on this process and the formation of various photoproducts (Kochany, 1992). Similarly, another study by Kochany (1992) investigated the effects of iron(III) and manganese(II) ions on the photodegradation rate of bromoxynil, finding that these cations increase its degradation rate (Kochany, 1992).

Herbicide Resistance in Transgenic Plants

Stalker, McBride, and Malyj (1988) reported on the development of herbicide resistance in transgenic plants expressing a bacterial detoxification gene for bromoxynil. This approach involved using a specific nitrilase that converts bromoxynil to its primary metabolite, demonstrating a method to achieve herbicide resistance (Stalker et al., 1988).

Photochemical Behavior

Research by Bonnichon et al. (1999) on the photochemistry of substituted 4-halogenophenols including compounds similar to this compound demonstrated the detection and identification of transient species formed during the photochemical process, highlighting the complex behavior of these compounds under light exposure (Bonnichon et al., 1999).

Anaerobic Biotransformation

Knight, Berman, and Häggblom (2003) explored the anaerobic biodegradation of bromoxynil, demonstrating its transformation under various anaerobic conditions and the reductive debromination process leading to the formation of phenol and other metabolites (Knight et al., 2003).

Chemical Synthesis and Industrial Applications

Subbarayappa et al. (2010) discussed the efficient and environmentally friendly preparation of herbicides including bromoxynil, illustrating the significance of this compound in the production of effective herbicides (Subbarayappa et al., 2010).

Mechanism of Action

Properties

IUPAC Name

5-bromo-2-fluoro-4-hydroxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrFNO/c8-5-1-4(3-10)6(9)2-7(5)11/h1-2,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YESGAMVCLNWVKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)O)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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